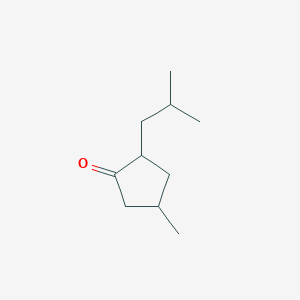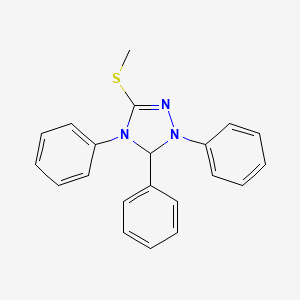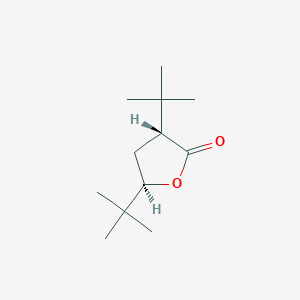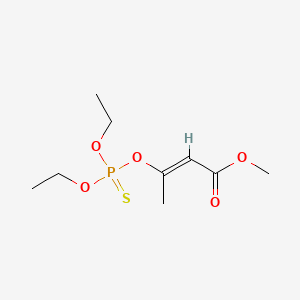
methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate typically involves the reaction of a suitable phosphinothioyl chloride with an alcohol under controlled conditions. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the process. The general reaction scheme can be represented as follows:
[ \text{R-CH=CH-COOCH}_3 + \text{Cl-P(S)(OEt)}_2 \rightarrow \text{R-CH=CH-COOCH}_3\text{-P(S)(OEt)}_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phosphinothioyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-3-diethoxyphosphinoyloxybut-2-enoate: Similar structure but with a phosphinoyl group instead of phosphinothioyl.
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate: Similar structure but with an ethyl ester group instead of methyl.
Methyl (E)-3-dimethoxyphosphinothioyloxybut-2-enoate: Similar structure but with methoxy groups instead of ethoxy.
Uniqueness
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and potential applications. The combination of ester and phosphinothioyl functionalities makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
57113-18-5 |
|---|---|
Molekularformel |
C9H17O5PS |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7+ |
InChI-Schlüssel |
IPDDIRXDRFQIQW-BQYQJAHWSA-N |
Isomerische SMILES |
CCOP(=S)(OCC)O/C(=C/C(=O)OC)/C |
Kanonische SMILES |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



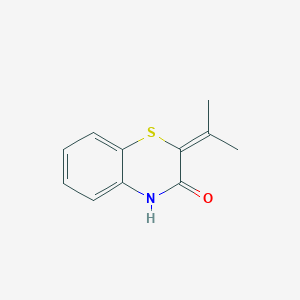
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
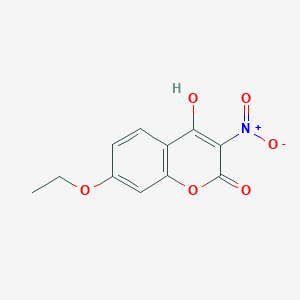

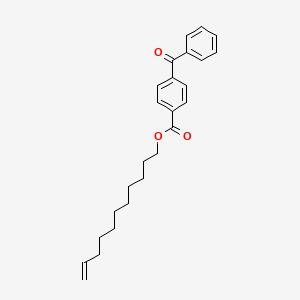
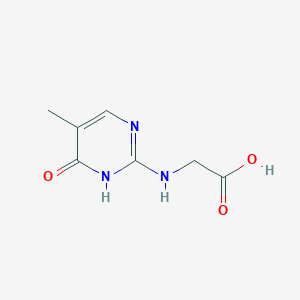

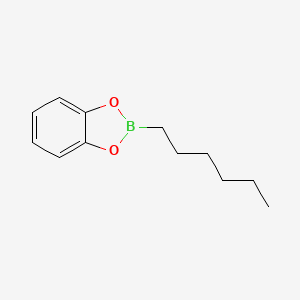
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
